Propanoic acid, 2-methyl-2-(((1-(5-(4-methylphenyl)-2-thienyl)ethylidene)amino)oxy)-, ethyl ester
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Overview
Description
BRN 4530832 is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable substance in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRN 4530832 involves several steps, starting with the preparation of the precursor compounds. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield. The synthetic routes may vary depending on the desired application and the availability of starting materials.
Industrial Production Methods
In industrial settings, the production of BRN 4530832 is scaled up using large reactors and continuous flow systems. The process involves the optimization of reaction conditions to maximize efficiency and minimize waste. Industrial production methods also focus on ensuring the safety and environmental sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
BRN 4530832 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction conditions typically involve acidic or basic environments.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reactions are usually carried out under inert atmospheres to prevent unwanted side reactions.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
BRN 4530832 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: BRN 4530832 is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of BRN 4530832 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
BRN 4530832 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as BRN 4530831 and BRN 4530833, may exhibit similar reactivity and applications.
Uniqueness: BRN 4530832 stands out due to its specific reactivity and stability, making it a preferred choice in certain applications. Its unique properties may also lead to distinct biological activities compared to similar compounds.
Properties
CAS No. |
93599-09-8 |
---|---|
Molecular Formula |
C19H23NO3S |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
ethyl 2-methyl-2-[(Z)-1-[5-(4-methylphenyl)thiophen-2-yl]ethylideneamino]oxypropanoate |
InChI |
InChI=1S/C19H23NO3S/c1-6-22-18(21)19(4,5)23-20-14(3)16-11-12-17(24-16)15-9-7-13(2)8-10-15/h7-12H,6H2,1-5H3/b20-14- |
InChI Key |
KTPCFXOEJSARPM-ZHZULCJRSA-N |
Isomeric SMILES |
CCOC(=O)C(C)(C)O/N=C(/C)\C1=CC=C(S1)C2=CC=C(C=C2)C |
Canonical SMILES |
CCOC(=O)C(C)(C)ON=C(C)C1=CC=C(S1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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